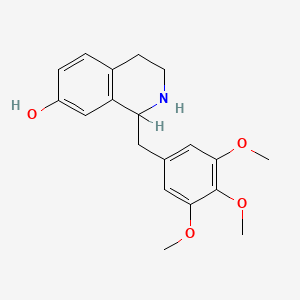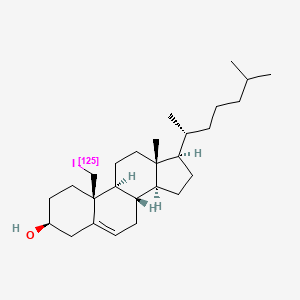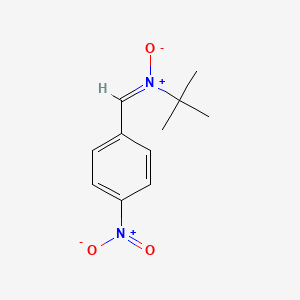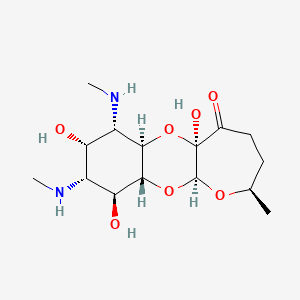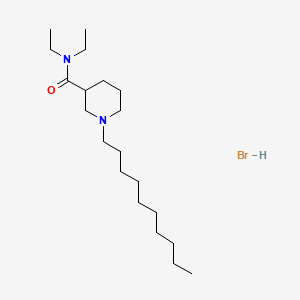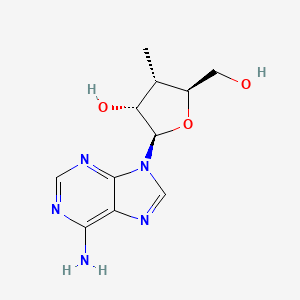
3'-Deoxy-3-methyladenosine
Übersicht
Beschreibung
3’-Deoxy-3’-C-methyladenosine is an important biomolecule known for its potential in treating various diseases . It is a paramount component within the biomedical sector and exhibits tremendous promise in drug development, allowing for the amelioration of malignant neoplasms, viral afflictions, and intricate neurological disorders .
Synthesis Analysis
The biosynthesis of deoxy-nucleosides, including 3’-Deoxy-3’-C-methyladenosine, is a complex process involving several enzymes . The work described in a thesis broadens the understanding of the biosynthesis of deoxy-nucleosides and constitutes the first structural and mechanistic study of the biosynthesis of the valuable yet, synthetically challenging 3’-deoxy nucleosides .
Molecular Structure Analysis
The molecular formula of 3’-Deoxy-3’-C-methyladenosine is C11H15N5O3 . The structure of this molecule can be represented by the SMILES string: CC1C(OC(C1O)N2C(N=CN=C3N)=C3N=C2)CO .
Physical And Chemical Properties Analysis
The molecular weight of 3’-Deoxy-3’-C-methyladenosine is 265.27 . It is soluble in methanol and water . The predicted boiling point is 606.4±65.0°C, and the predicted density is 1.81±0.1 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Oligodeoxynucleotide Incorporation
Research by Timofeev et al. (2007) demonstrated the incorporation of 2′-Deoxy-1-methyladenosine into synthetic oligonucleotides. This process, which involves chloroacetyl protecting group and controlled anhydrous deprotection, was used to increase the melting temperature in intramolecular duplexes, indicating a potential application in enhancing oligonucleotide stability (Timofeev et al., 2007).
Immobilization for Synthesis
Nguyen-Trung et al. (2003) developed an efficient procedure for the immobilization of 3'-deoxy-3'-(O-methyltyrosyl)aminoadenosine. This method, which utilizes a poly(ethylene glycol)-derived diacid linker/spacer, showed high yields and is applicable for the synthesis of complex RNA conjugates, demonstrating its utility in synthetic biology and drug development (Nguyen-Trung et al., 2003).
Biochemical Probes
Li and Piccirilli (2005) highlighted the use of 2'-Deoxy-2'-C-a-methylribonucleosides as valuable biochemical probes. These compounds are useful for studying RNA structure and function, indicating their potential in molecular biology and genetic research (Li & Piccirilli, 2005).
Methylation Studies
Krais et al. (2010) focused on 2′‐Deoxy‐N6‐methyladenosine (N6mdA) in genomic studies. They developed a method for the quantification of adenine methylation in DNA, contributing to understanding DNA modifications and their biological effects (Krais et al., 2010).
Methyltransferase Research
Wang et al. (2016) investigated the cooperative function of Mettl3 and Mettl14 methyltransferases, which are involved in creating N(6)-methyladenosine (m(6)A) modifications in RNA. This research is significant for understanding the molecular mechanisms underlying RNA modifications (Wang et al., 2016).
Alternative Polyadenylation Studies
Yue et al. (2018) explored the role of VIRMA in mRNA methylation near stop codons and 3′UTR. This study provides insights into RNA methylation specificity and its correlation with alternative polyadenylation, relevant in gene regulation and expression (Yue et al., 2018).
Cardioprotective Agents
Kasiganesan et al. (2009) evaluated l-3'-amino-3'-deoxy-N(6)-dimethyladenosine and related compounds as cardioprotective agents, suggesting potential therapeutic applications in cardiovascular diseases (Kasiganesan et al., 2009).
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c1-5-6(2-17)19-11(8(5)18)16-4-15-7-9(12)13-3-14-10(7)16/h3-6,8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,6-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUICAGSHIJKNDR-HUKYDQBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyldeoxyadenosine | |
CAS RN |
26383-05-1 | |
| Record name | 3-Methyl-3'-deoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026383051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




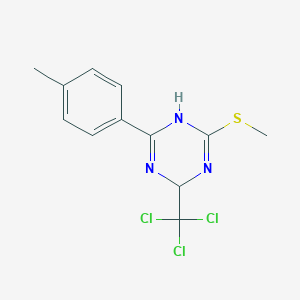
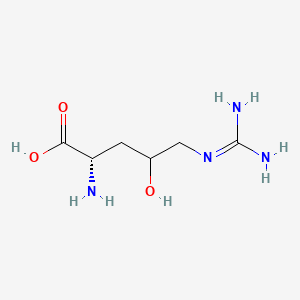
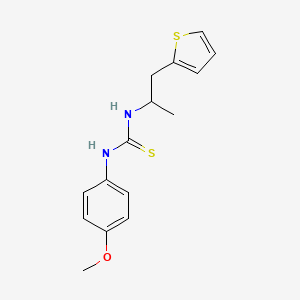
![3-[2-Hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-1-oxo-4-phenylbutyl]-5,5-dimethyl-N-[(2-methylphenyl)methyl]-4-thiazolidinecarboxamide](/img/structure/B1229219.png)
![2-[(2,6-dichlorophenyl)sulfonylamino]-3-methylbutanoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1229221.png)
![2-[[(4-Ethylphenyl)-oxomethyl]amino]-4-(methylthio)butanoic acid methyl ester](/img/structure/B1229223.png)

